molecular formula C10H9BrO3 B14353609 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole CAS No. 92737-68-3

5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole

Cat. No.: B14353609
CAS No.: 92737-68-3
M. Wt: 257.08 g/mol
InChI Key: RCJVATTWQDZNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is an organic compound that features a bromine atom, an oxirane (epoxide) ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole typically involves the following steps:

    Epoxidation: The formation of the oxirane ring can be accomplished by reacting an appropriate alkene precursor with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the epoxide ring.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzodioxoles with various functional groups replacing the bromine atom.

    Epoxide Ring Opening: Products include diols or other functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its structural features make it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2H-1,3-benzodioxole: Lacks the oxirane ring but shares the benzodioxole and bromine moieties.

    4-[(Oxiran-2-yl)methyl]-2H-1,3-benzodioxole: Lacks the bromine atom but contains the oxirane and benzodioxole moieties.

Properties

CAS No.

92737-68-3

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-4-(oxiran-2-ylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C10H9BrO3/c11-8-1-2-9-10(14-5-13-9)7(8)3-6-4-12-6/h1-2,6H,3-5H2

InChI Key

RCJVATTWQDZNQM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC3=C2OCO3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.